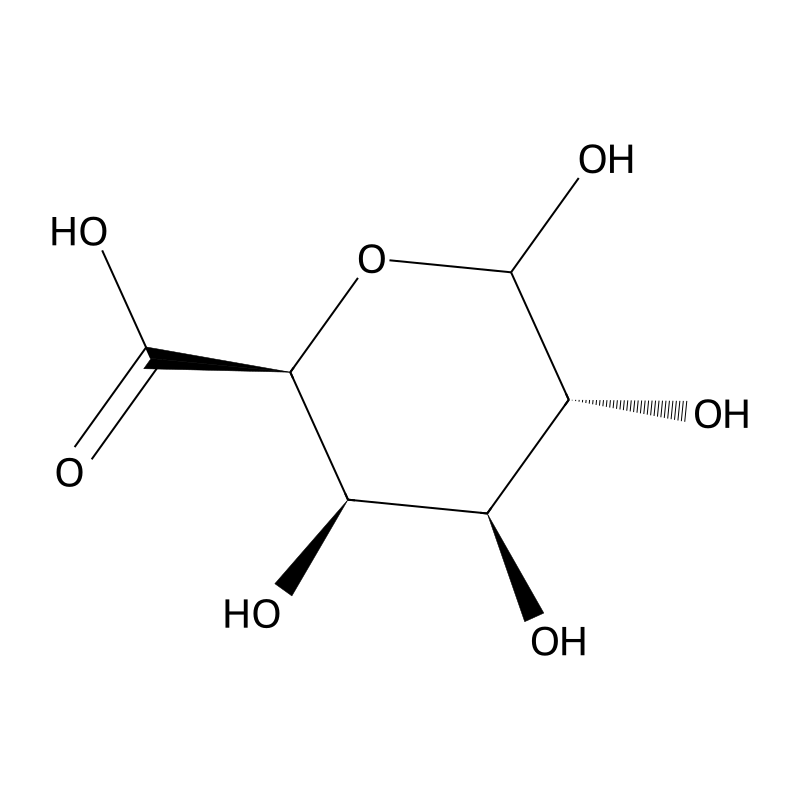D-Galacturonic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- D-GalA is a key component of pectin, a type of polysaccharide found in the cell walls of plants . In biochemistry and molecular biology, D-GalA can be used to study the structure and function of pectin and its role in plant growth and development .
- Methods of application in this field often involve the extraction and analysis of pectin from plant tissues, followed by various biochemical assays to determine the amount and structure of D-GalA .
- The results of these studies can provide valuable insights into the role of pectin and D-GalA in plant physiology, including cell wall structure, plant growth, and response to environmental stress .
- Some microorganisms, such as certain types of fungi and bacteria, are capable of metabolizing D-GalA . This can be studied in microbiology to understand the metabolic pathways involved and the enzymes that these organisms use to break down D-GalA .
- Experimental procedures in this field might involve culturing these microorganisms in a medium containing D-GalA, and then using various analytical techniques to study their metabolism .
- The outcomes of these studies can contribute to our understanding of microbial metabolism and could potentially lead to the development of new biotechnological applications, such as the production of biofuels or other valuable chemicals from pectin-rich waste materials .
Biochemistry and Molecular Biology
Microbiology
D-Galacturonic acid is an oxidized form of the monosaccharide D-galactose and is classified as a sugar acid. It is primarily known as a key component of pectin, a polysaccharide found in the cell walls of plants. Structurally, D-galacturonic acid can exist in both an open-chain form, with an aldehyde group at carbon 1 and a carboxylic acid group at carbon 6, and a cyclic form, typically represented as a pyranose. The cyclic structure can have two configurations: alpha and beta, depending on the orientation of the hydroxyl group at carbon 2 .
D-Galacturonic acid plays significant roles in biological systems, particularly in plant biology. It is crucial for maintaining the structural integrity of plant cell walls and contributes to intercellular adhesion. Its presence in pectin enhances the gelling properties of fruit-derived products, making it essential in food technology. Furthermore, D-galacturonic acid has been studied for its potential health benefits, including antioxidant properties and its role in modulating gut microbiota .
D-Galacturonic acid can be synthesized through several methods:
- Hydrolysis of Pectin: The most common method involves the acidic or enzymatic hydrolysis of pectin, which releases D-galacturonic acid along with other sugars.
- Chemical Synthesis: Laboratory synthesis can be achieved through oxidation reactions starting from D-galactose using oxidizing agents such as nitric acid or periodate .
- Biotechnological Approaches: Recent studies have explored biotechnological methods involving microbial fermentation to produce D-galacturonic acid from renewable resources .
D-Galacturonic acid has diverse applications across various industries:
- Food Industry: It is widely used as a gelling agent in jams and jellies due to its ability to form gels when combined with sugars.
- Pharmaceuticals: Its potential health benefits make it a subject of interest for functional foods and dietary supplements.
- Cosmetics: Used for its moisturizing properties and as a thickening agent in creams and lotions.
- Agriculture: Acts as a natural polymer that can improve soil structure and water retention .
Studies on D-galacturonic acid interactions reveal its reactivity with various compounds. For instance, its interaction with amino acids can lead to the formation of complex Maillard reaction products, which are significant in food chemistry due to their flavor and color contributions. Additionally, research indicates that D-galacturonic acid may influence microbial activity in the gut, promoting beneficial bacteria while inhibiting pathogenic strains .
D-Galacturonic acid shares structural similarities with several other uronic acids. Here are some notable comparisons:
| Compound | Structure/Characteristics | Unique Aspects |
|---|---|---|
| D-Galactose | A hexose sugar; precursor to D-galacturonic acid | Non-oxidized form; part of lactose |
| D-Glucuronic Acid | An oxidized form of glucose; important for detoxification | Plays a role in drug metabolism |
| L-Iduronic Acid | A stereoisomer; found in certain glycosaminoglycans | Contributes to the structure of hyaluronic acid |
| D-Mannuronic Acid | Found in alginates; differs by having different stereochemistry | Important for marine polysaccharides |
D-Galacturonic acid is unique due to its predominant role in pectin formation and its specific reactivity in nonenzymatic browning reactions compared to other uronic acids .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
Other CAS
25990-10-7
Wikipedia
D-galacturonic acid
D-galactopyranuronic acid
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








